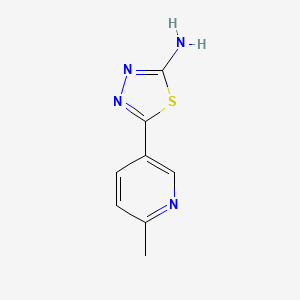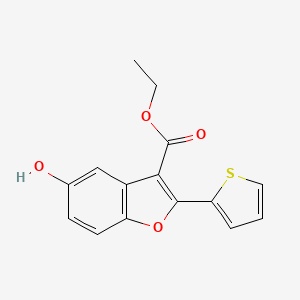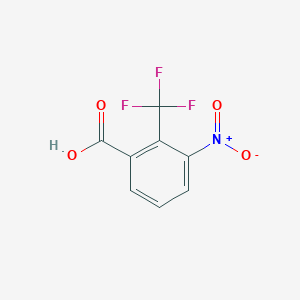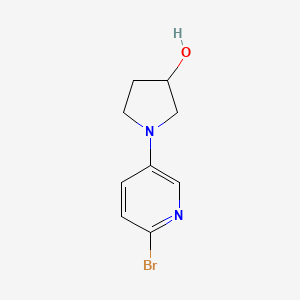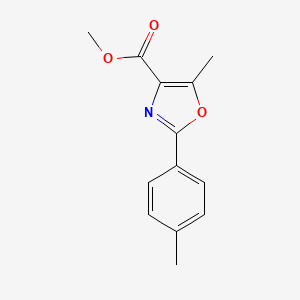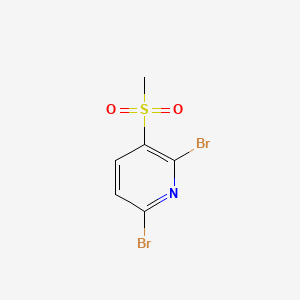
2,6-Dibromo-4-fluorophenyl isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,6-Dibromo-4-fluorophenyl isothiocyanate typically involves the reaction of 2,6-dibromo-4-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
化学反应分析
2,6-Dibromo-4-fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: It can react with amines to form thiourea derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s bromine and fluorine atoms can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include amines, thiophosgene, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,6-Dibromo-4-fluorophenyl isothiocyanate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics: It is used as a reagent for labeling and identifying proteins in complex mixtures.
Biochemical Studies: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Researchers use it to develop new therapeutic agents by modifying its structure to enhance biological activity.
Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,6-Dibromo-4-fluorophenyl isothiocyanate involves its ability to react with nucleophilic groups in proteins and other biomolecules. The isothiocyanate group forms covalent bonds with amino groups, thiols, and other nucleophiles, leading to the modification of the target molecules. This reactivity is exploited in proteomics and biochemical studies to label and identify specific proteins and enzymes .
相似化合物的比较
2,6-Dibromo-4-fluorophenyl isothiocyanate can be compared with other similar compounds, such as:
2,6-Dibromo-4-fluorophenyl isocyanate: This compound has a similar structure but contains an isocyanate group instead of an isothiocyanate group.
2,6-Difluorophenyl isothiocyanate: This compound has fluorine atoms instead of bromine atoms, leading to different chemical properties and reactivity.
2,4-Dibromo-6-fluorophenyl isothiocyanate: This isomer has the bromine and fluorine atoms in different positions, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and applications in scientific research.
属性
分子式 |
C7H2Br2FNS |
|---|---|
分子量 |
310.97 g/mol |
IUPAC 名称 |
1,3-dibromo-5-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Br2FNS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
InChI 键 |
HFDLRDHWGQFRAR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


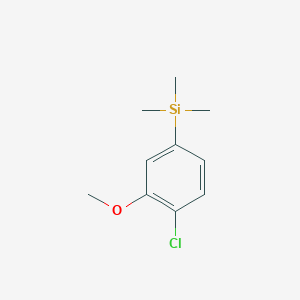
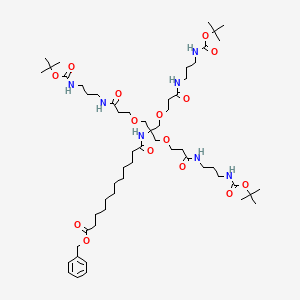


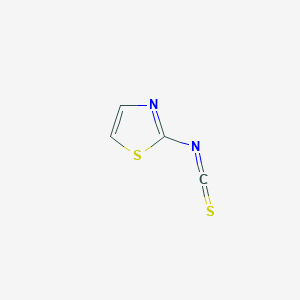
![N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
